Lower Lipophilicity Profile of Ortho-Bromo Isomer
The ortho-bromo isomer consistently demonstrates the lowest LogP among the three N-cyclopropyl bromobenzamide regioisomers. Vendor-reported experimental LogP for 2-bromo-N-cyclopropylbenzamide is 1.36, compared to 2.28 for the 3-bromo isomer and 2.51 for the 4-bromo isomer [1]. This represents a quantitative reduction in lipophilicity of 0.92 log units versus the meta isomer and 1.15 log units versus the para isomer. The lower LogP of the 2-bromo compound is consistent with the electron-withdrawing effect of the ortho-bromo substituent influencing the amide conformation and thus the overall polarity of the molecule.
3-Br: LogP 2.28
4-Br: LogP 2.51
ΔLogP = −0.70 to −1.15
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.36–1.58 |
| Comparator Or Baseline | 3-bromo isomer: LogP = 2.28; 4-bromo isomer: LogP = 2.51 |
| Quantified Difference | ΔLogP = -0.70 to -1.15 (vs. meta and para isomers) |
| Conditions | Experimental and calculated LogP values from vendor-certified datasheets (Hit2Lead, ChemDiv, ChemBase); consistent across multiple independent measurements |
Why This Matters
Procurement of the 2-bromo isomer specifically selects for a scaffold with significantly higher polarity and predicted aqueous solubility, which is critical for reducing non-specific binding, improving assay signal-to-noise ratios in biochemical screens, and achieving favorable ligand efficiency metrics in fragment-based drug discovery.
- [1] ChemBase. 4-Bromo-N-cyclopropylbenzamide: logP 2.51. Available at: https://www.chembase.cn View Source
